N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
This compound features a piperidin-3-yl scaffold substituted with a sulfonylated 1-ethyl-2-methylimidazole moiety and an N-methyl-3-(trifluoromethyl)pyridin-2-amine group. The ethyl and methyl substituents on the imidazole ring likely modulate steric and electronic properties, influencing target binding .
Properties
IUPAC Name |
N-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N5O2S/c1-4-25-12-16(23-13(25)2)29(27,28)26-10-6-7-14(11-26)24(3)17-15(18(19,20)21)8-5-9-22-17/h5,8-9,12,14H,4,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQPAMFVZAQYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) N-Methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine ()
- Structural Difference : Replaces the imidazole ring with a 1,3,5-trimethylpyrazole sulfonyl group.
- Impact: Pyrazole’s reduced basicity compared to imidazole may alter binding kinetics.
(b) 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) ()
- Structural Difference : Pyrrole-carboxamide core with a CF₃-pyridine substituent.
- Key Data : Molecular weight 392.2, HPLC purity 98.67%. The pyrrole-carboxamide may enhance π-π stacking, but the absence of a sulfonyl linker reduces solubility compared to the target compound .
Piperidine-Linked Trifluoromethylpyridine Analogues
(a) {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine ()
(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Structural Difference : Pyrazole ring with cyclopropylamine.
- Synthesis : Yield 17.9%, mp 104–107°C. The cyclopropyl group improves metabolic stability, but the absence of a sulfonyl group reduces solubility .
Sulfonamide-Linked Heterocycles
N-(2-{4-[1-(4-Methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine ()
- Structural Difference: 4-Methoxybenzenesulfonyl-pyrazole linked to a phenoxyethyl-piperidine.
- Key Data: Molecular weight 464.53.
Comparative Analysis Table
Research Findings and Implications
- Trifluoromethyl Groups : The CF₃ group in the target compound and analogues (e.g., ) enhances target binding via hydrophobic interactions and metabolic resistance.
- Heterocyclic Diversity : Imidazole (target) vs. pyrazole () sulfonyl groups influence basicity and steric profiles, affecting selectivity .
- Synthetic Feasibility : Lower yields in cyclopropylamine derivatives (, .9%) highlight challenges in piperidine functionalization compared to sulfonylation routes .
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